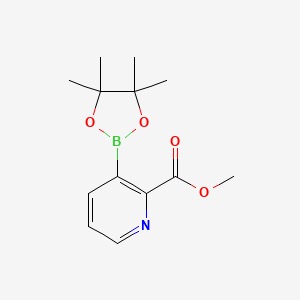
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate: is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group, which is pivotal in various chemical transformations.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting picolinic acid with a boronic acid derivative under esterification conditions.
Industrial Production Methods: Large-scale synthesis often involves the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable.
Types of Reactions:
Cross-Coupling Reactions: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Substitution Reactions: The boronic ester group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products Formed:
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Alcohols and Carboxylic Acids: Resulting from oxidation and reduction reactions.
科学研究应用
Chemistry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Employed in the study of enzyme inhibitors and biological probes. Medicine: Investigated for its potential use in drug discovery and development. Industry: Applied in the production of materials with specific properties, such as polymers and coatings.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, interfering with their activity.
Boronic Acid Reactivity: The boronic ester group can form reversible covalent bonds with diols, which is crucial in biological systems.
相似化合物的比较
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester derivative used in similar cross-coupling reactions.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A related compound with applications in medicinal chemistry.
Uniqueness:
Versatility: Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is particularly versatile due to its ability to participate in various chemical transformations.
Stability: The boronic ester group provides stability, making it suitable for use in a wide range of conditions.
This compound's unique properties and broad applicability make it a valuable tool in both research and industry. Its ability to facilitate complex chemical reactions and its potential in drug discovery highlight its importance in modern chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is a compound of increasing interest in various fields of research due to its unique structure and potential biological activities. This article explores its biological properties, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C9H16BN3O2, with a molecular weight of 209.06 g/mol. Its IUPAC name is 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-picolinate. The structural characteristics contribute to its reactivity and potential interactions with biological systems.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds containing boron have significant antimicrobial properties. This compound exhibits activity against various bacterial strains. A study demonstrated that its boron-containing structure enhances its effectiveness as an antimicrobial agent by disrupting bacterial cell membranes and inhibiting essential metabolic processes .
2. Drug Development Applications
The compound's unique structure makes it a valuable candidate in drug development. Its ability to enhance solubility and stability in pharmaceutical formulations is particularly noteworthy. It has been utilized as a building block in synthesizing new drug candidates targeting various diseases .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential use in developing new antibacterial agents .
| Pathogen | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 85 |
| Escherichia coli | 50 | 78 |
The proposed mechanism of action for the antimicrobial activity involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action enhances its efficacy compared to traditional antibiotics .
Applications in Materials Science
Beyond its biological activities, this compound is also employed in materials science. Its chemical stability allows it to be used in creating advanced materials such as polymers and coatings that require durability and resistance to environmental factors .
属性
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-15-10(9)11(16)17-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLFMYGPUXHCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














